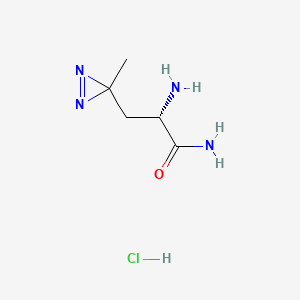
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride
説明
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a diazirine ring, which is known for its utility in photoaffinity labeling, a technique used to study molecular interactions.
特性
分子式 |
C5H11ClN4O |
|---|---|
分子量 |
178.62 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c1-5(8-9-5)2-3(6)4(7)10;/h3H,2,6H2,1H3,(H2,7,10);1H/t3-;/m0./s1 |
InChIキー |
HXBZECDBEVRJDR-DFWYDOINSA-N |
異性体SMILES |
CC1(N=N1)C[C@@H](C(=O)N)N.Cl |
正規SMILES |
CC1(N=N1)CC(C(=O)N)N.Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride typically involves multiple steps, starting from commercially available precursors One common synthetic route includes the formation of the diazirine ring through the reaction of a suitable precursor with a diazo compound under controlled conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The diazirine ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the diazirine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazirine ring can lead to the formation of diazo compounds, while reduction can yield amines or other reduced derivatives.
科学的研究の応用
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Helps in identifying protein-protein interactions and mapping active sites in enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing researchers to capture and study transient molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3-(3-phenyl-3H-diazirin-3-yl)propanamide hydrochloride
- (2S)-2-amino-3-(3-ethyl-3H-diazirin-3-yl)propanamide hydrochloride
Uniqueness
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride is unique due to its specific diazirine ring structure, which provides distinct reactivity under UV light. This makes it particularly useful for photoaffinity labeling, a technique not as effectively performed by other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


